molecular formula C17H20BrNO B4065770 N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4065770
M. Wt: 334.2 g/mol
InChI Key: XMPATJFZKSQGBO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1960s and has been studied extensively for its potential use in scientific research applications.

Scientific Research Applications

1. Structural and Stereochemical Analysis

N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is closely related to compounds studied for their structural and stereochemical properties. For instance, Cameron et al. (1994) investigated the stereochemistry of the Nametkin shift in a similar compound, providing insights into the migration of exo methyl groups in bicyclic structures (Cameron et al., 1994).

2. Antimicrobial Activity

Compounds with structures akin to N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide have been explored for their antimicrobial properties. Ghorab et al. (2017) synthesized derivatives showing significant activity against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).

3. Organic Synthesis and Medicinal Chemistry

This compound is also relevant in the field of organic synthesis and medicinal chemistry. Ikemoto et al. (2005) described a method for synthesizing a structurally similar CCR5 antagonist, illustrating the utility of these compounds in creating pharmacologically active agents (Ikemoto et al., 2005).

4. Transport Applications

Research by Christensen et al. (1983) on 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are structurally related, revealed their specificity to membrane transport systems in tumor and hepatoma cells, demonstrating the biological significance of these compounds (Christensen et al., 1983).

5. Enzyme Interaction Studies

Compounds similar to N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide have been used in studying enzyme interactions. Hodgson and Casida (1961) explored the metabolism of N:N-dialkyl carbamates by rat liver enzymes, providing a basis for understanding enzyme-substrate interactions (Hodgson & Casida, 1961).

6. Photostabilization Research

Balakit et al. (2015) conducted research on thiophene derivatives for photostabilizing poly(vinyl chloride), indicating the potential application of structurally similar compounds in material science (Balakit et al., 2015).

properties

IUPAC Name

N-(4-bromophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-11-16(2,3)12-8-9-17(11,10-12)15(20)19-14-6-4-13(18)5-7-14/h4-7,12H,1,8-10H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPATJFZKSQGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
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N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

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